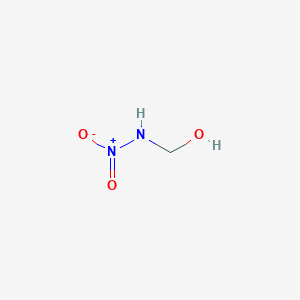

Hydroxymethylnitramine

Description

Structure

3D Structure

Properties

CAS No. |

62839-44-5 |

|---|---|

Molecular Formula |

CH4N2O3 |

Molecular Weight |

92.05 g/mol |

IUPAC Name |

N-(hydroxymethyl)nitramide |

InChI |

InChI=1S/CH4N2O3/c4-1-2-3(5)6/h2,4H,1H2 |

InChI Key |

JEXGCOGOSZPCEK-UHFFFAOYSA-N |

SMILES |

C(N[N+](=O)[O-])O |

Canonical SMILES |

C(N[N+](=O)[O-])O |

Origin of Product |

United States |

Mechanistic Pathways of Hydroxymethylnitramine Formation

Biotransformation Processes of Parent Cyclic Nitramines

The initial steps in the biodegradation of RDX and HMX are crucial for their subsequent breakdown into smaller, less toxic compounds, including hydroxymethylnitramine. These processes involve enzymatic activities that lead to the destabilization and cleavage of the cyclic nitramine ring.

Enzymatic Denitration and Hydroxylation Mechanisms

A primary mechanism initiating the degradation of cyclic nitramines under aerobic conditions is enzymatic denitration. This process involves the removal of a nitro group (-NO2) from the parent molecule. nih.govmdpi.com This initial denitration is often followed by hydroxylation, where a hydroxyl group (-OH) is introduced into the molecule. nih.govgoogle.com This can occur through the action of enzymes like cytochrome P450 monooxygenases, which catalyze the insertion of an oxygen atom. nih.govmdpi.comcore.ac.uk The resulting hydroxylated intermediate is often unstable and can spontaneously decompose, leading to ring cleavage. nih.govgoogle.com For instance, the α-hydroxylation of a —CH2— bond in the ring can form an unstable carbinol, which then leads to ring cleavage. google.comgoogle.com

Another enzymatic process involves diaphorase, which can also effect α-hydroxylation. google.comgoogle.com These initial enzymatic attacks, whether denitration or hydroxylation, are critical as they destabilize the otherwise stable ring structure of RDX and HMX, making them susceptible to further degradation. researchgate.netresearchgate.net

Ring Cleavage Reactions of Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)

The breakdown of RDX can proceed through several pathways, both aerobic and anaerobic, leading to the formation of this compound.

Under aerobic conditions , a common pathway involves an initial denitration of the RDX ring. nih.govmdpi.com This is often followed by ring cleavage, which can result in the formation of 4-nitro-2,4-diazabutanal (B1242943) (NDAB) and formaldehyde (B43269). mdpi.commdpi.com Some research suggests that the initial enzymatic attack leads to an unstable hydroxylated intermediate that decomposes to form various products. nih.gov

Under anaerobic conditions , RDX degradation often begins with the sequential reduction of the nitro groups to form nitroso derivatives, namely hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), and hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX). nih.govnih.govjmb.or.krdoi.org Following the formation of these nitroso compounds, the ring can cleave. doi.org

Alternatively, a direct enzymatic hydrolysis of the internal C-N bonds of the RDX ring can occur, leading to the formation of methylenedinitramine and bis(hydroxymethyl)nitramine (B1242515). nih.govnih.govdoi.orgethz.ch Bis(hydroxymethyl)nitramine is a direct precursor to this compound. This direct ring cleavage pathway has been observed in studies using municipal anaerobic sludge. nih.govnih.govasm.org

Ring Cleavage Reactions of Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX)

Similar to RDX, the degradation of HMX can also lead to the formation of this compound, although it is generally considered more recalcitrant to biodegradation. researchgate.net

Under anaerobic conditions , HMX can undergo reduction of its nitro groups to form nitroso derivatives like octahydro-1-nitroso-3,5,7-trinitro-1,3,5,7-tetrazocine (1NO-HMX). mdpi.comresearchgate.net Subsequently, the ring can cleave, producing intermediates such as methylene (B1212753) nitramine and bis(hydroxymethyl)nitramine, which can then be converted to formaldehyde, formic acid, and nitrous oxide. mdpi.comresearchgate.net

Another proposed pathway involves N-denitration to form an intermediate with an active imine bond (C=N). This intermediate can react with water to form an unstable α-hydroxy-alkylnitramine, which then undergoes ring cleavage to produce 4-nitro-2,4-diazabutanal (NDAB), N2O, and formaldehyde. mdpi.com

Microbial Involvement in Formation Pathways

A diverse range of microorganisms, including specific bacterial genera and mixed microbial consortia, play a crucial role in the biotransformation of cyclic nitramines and the subsequent formation of this compound.

Roles of Specific Bacterial Genera (e.g., Gordonia spp., Williamsia spp., Rhodococcus spp., Stenotrophomonas maltophilia)

Several bacterial genera have been identified for their ability to degrade RDX and, in some cases, HMX.

Rhodococcus spp. : Various strains of Rhodococcus have demonstrated the ability to degrade RDX under aerobic conditions, often utilizing it as a nitrogen source. nih.govmdpi.comresearchgate.net Rhodococcus sp. strain DN22, for example, is known to initiate RDX degradation through denitration followed by ring cleavage. nih.govmdpi.com Some Rhodococcus strains harbor cytochrome P450 systems, like the XplA/XplB system, which are involved in the initial attack on the RDX molecule. mdpi.comcore.ac.uk

Gordonia spp. and Williamsia spp. : These genera have been shown to be capable of mineralizing RDX, with some strains able to use it as a sole carbon source. mdpi.comresearchgate.netjmb.or.kr This indicates their ability to completely break down the RDX molecule.

Stenotrophomonas maltophilia : This bacterium, specifically strain PB1, has been shown to degrade RDX. nih.govasm.orgtdl.orgnih.govresearchgate.net It is known to produce metabolites resulting from the cleavage of the RDX ring. nih.gov

The following table summarizes the roles of these key bacterial genera in the degradation of cyclic nitramines.

| Bacterial Genus | Parent Compound Degraded | Key Metabolic Pathways | References |

| Rhodococcus spp. | RDX | Aerobic denitration and ring cleavage | nih.govmdpi.comresearchgate.net |

| Gordonia spp. | RDX | Aerobic mineralization, use as a carbon source | mdpi.comresearchgate.netjmb.or.kr |

| Williamsia spp. | RDX | Aerobic mineralization, use as a carbon source | mdpi.comresearchgate.netjmb.or.kr |

| Stenotrophomonas maltophilia | RDX | Aerobic ring cleavage | nih.govasm.orgnih.gov |

Contributions of Anaerobic Sludge and Mixed Microbial Consortia

Mixed microbial communities, such as those found in anaerobic sludge, are highly effective at degrading cyclic nitramines. nih.govnih.govethz.chasm.orgasm.org These consortia often exhibit a wider range of metabolic capabilities than single isolates, allowing for more complete degradation pathways.

Under anaerobic conditions, municipal sludge has been shown to degrade RDX through two primary routes: sequential reduction to nitroso-derivatives followed by ring cleavage, and direct enzymatic ring cleavage to form methylenedinitramine and bis(hydroxymethyl)nitramine. nih.govnih.govethz.chasm.org The latter pathway is a direct route to the formation of this compound's precursor.

Enrichment cultures and microbial consortia have been specifically developed to enhance the degradation of RDX. jmb.or.krnih.gov For instance, a consortium dominated by Sporolactobacillus, Clostridium, and Paenibacillus demonstrated improved RDX detoxification under anaerobic conditions. jmb.or.krnih.gov These mixed cultures can achieve higher degradation rates and more complete mineralization than individual strains. jmb.or.krnih.gov

The following table outlines the key findings related to the degradation of cyclic nitramines by microbial consortia.

| Microbial Community | Parent Compound | Key Degradation Products/Pathways | References |

| Municipal Anaerobic Sludge | RDX | Nitroso-derivatives, Methylenedinitramine, Bis(hydroxymethyl)nitramine | nih.govnih.govethz.chasm.org |

| Sporolactobacillus, Clostridium, and Paenibacillus dominant consortium | RDX | Nitroso-derivatives, NDAB/MEDINA | jmb.or.krnih.gov |

Influence of Aerobic and Anaerobic Environmental Conditions

The formation of this compound is a critical step in the biodegradation of the explosive compound Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). The environmental conditions, specifically the presence or absence of oxygen, significantly dictate the mechanistic pathways leading to its generation. Both aerobic and anaerobic routes proceed via the cleavage of the RDX ring structure, but the initial enzymatic attacks and the sequence of intermediate products are distinct.

Under anaerobic conditions, the formation of this compound precursors is primarily attributed to the microbial biodegradation of RDX. ethz.chasm.org Research using municipal anaerobic sludge has identified two principal degradation routes for RDX. asm.orgnih.gov The first route involves the sequential reduction of the nitro groups on the RDX molecule, leading to the formation of nitroso derivatives such as hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX). asm.orgasm.org The second, more direct pathway involves the enzymatic hydrolysis of the internal carbon-nitrogen bonds of the RDX ring. asm.orgnih.gov This direct ring cleavage, without prior reduction of the nitro groups, yields two novel metabolites: methylenedinitramine and bis(hydroxymethyl)nitramine. asm.orgnih.govnih.govcore.ac.uk Bis(hydroxymethyl)nitramine is considered a direct precursor, which can subsequently transform into this compound. This compound itself is known to exist in an equilibrated mixture with its dissociated products, formaldehyde (HCHO) and nitramide (B1216842) (NH₂NO₂) in water. asm.org The nitramide can then spontaneously decompose to produce nitrous oxide (N₂O). asm.org This biotic formation pathway is confirmed by the absence of these products when RDX is treated with autoclaved, sterile sludge. asm.orgasm.org Various anaerobic and facultative anaerobic bacteria, including species from Clostridium, Morganella, and Enterobacter, are capable of degrading RDX through these pathways. ethz.chnih.gov

Under aerobic conditions, the degradation of RDX can also lead to the formation of bis(hydroxymethyl)nitramine. mdpi.com However, the initial mechanism often differs from the anaerobic route. Aerobic pathways can be initiated by an enzymatic denitration-hydration step, where a nitro group is removed from the RDX ring before cleavage. nih.govmdpi.com This process results in the formation of intermediates like 4-nitro-2,4-diazabutanal (NDAB) and bis(hydroxymethyl)nitramine, which are considered de-nitration ring cleavage products. nih.govmdpi.com Several aerobic bacterial strains, including Rhodococcus sp., Gordonia sp., and Williamsia sp., have been identified to degrade RDX, utilizing it as a source of nitrogen and sometimes carbon. core.ac.ukasm.org Some of these organisms possess specialized enzymes, such as the cytochrome P450 system, which can initiate the degradation of RDX. core.ac.uk The transformation is generally faster under anaerobic or low-oxygen conditions, as high oxygen concentrations can inhibit the activity of some reductase enzymes responsible for RDX transformation. nih.gov

The following table summarizes the key research findings on the influence of environmental conditions on the formation pathways of this compound and its direct precursor, bis(hydroxymethyl)nitramine, from RDX.

| Feature | Aerobic Conditions | Anaerobic Conditions |

| Initial Reaction | Denitration-hydration; Enzymatic ring cleavage by oxygenases. nih.govmdpi.com | Sequential reduction of nitro groups; Direct enzymatic ring cleavage (hydrolysis). asm.orgnih.govnih.gov |

| Key Precursor | Bis(hydroxymethyl)nitramine. mdpi.com | Bis(hydroxymethyl)nitramine. asm.orgnih.govcore.ac.uk |

| Other Major Intermediates | 4-nitro-2,4-diazabutanal (NDAB), Formaldehyde, Nitrite. asm.orgnih.govmdpi.com | Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), Methylenedinitramine, Formaldehyde, Nitrous Oxide. asm.orgnih.govasm.org |

| Microorganisms Involved | Rhodococcus sp., Gordonia sp., Williamsia sp., Stenotrophomonas maltophilia. core.ac.ukasm.org | Municipal anaerobic sludge consortia, Clostridium sp., Morganella morganii, Enterobacter cloacae. ethz.chasm.orgnih.gov |

| End Products | Carbon dioxide, Ammonia, Nitrite, Nitrous Oxide. asm.orgmdpi.com | Methane (B114726), Carbon dioxide, Nitrous Oxide. asm.orgnih.gov |

Chemical and Biochemical Reactivity of Hydroxymethylnitramine

Decomposition Pathways and End-Product Generation

A primary nitrogen-containing end product from the decomposition of hydroxymethylnitramine is nitrous oxide (N₂O). asm.orgnih.gov Studies on the biodegradation of RDX by anaerobic sludge have identified this compound as an intermediate that, upon further degradation, releases nitrous oxide. nih.govasm.org The transformation is understood to proceed through the decomposition of nitramide (B1216842) (NH₂NO₂), a product formed alongside formaldehyde (B43269) when this compound dissociates in water. nih.gov This spontaneous decomposition of nitramines in aqueous environments is a known pathway for N₂O generation. nih.gov For instance, during the aerobic biodegradation of RDX by Rhodococcus sp. strain DN22, approximately 3.2% of the initial RDX was converted to N₂O, following the breakdown of intermediates like this compound. asm.org

Formaldehyde (HCHO) is a consistent and significant carbon-containing product of this compound decomposition. asm.orgnih.gov The compound is known to exist in an equilibrated mixture with its dissociation products, formaldehyde and nitramide, when in water. nih.gov This process can be either an abiotic chemical hydrolysis or an enzymatic one. nih.govdtic.mil In studies involving anaerobic sludge, formaldehyde was detected as a direct result of the disappearance of ring-cleavage metabolites, including this compound. nih.govasm.org

Further oxidation of formaldehyde can lead to the formation of formic acid (HCOOH). asm.orgnih.gov Research on RDX biodegradation has confirmed that formic acid appears as a subsequent metabolite following the generation of formaldehyde. nih.govasm.org

The carbon from this compound is ultimately mineralized to simpler gaseous forms. The intermediate products, formaldehyde and formic acid, are further metabolized, particularly under anaerobic conditions, to produce carbon dioxide (CO₂) and methane (B114726) (CH₄). asm.orgnih.govasm.org In a time-course study using anaerobic sludge for RDX degradation, the formation of ¹⁴CO₂ was tracked, showing a significant yield of 60% after 50 days, confirming the complete breakdown of carbon-containing intermediates like this compound. asm.org The conversion of formaldehyde and methanol (B129727) to CO₂ and CH₄ represents the final step in the carbon mineralization pathway. dtic.mil

| Intermediate | Precursor Compound(s) | End Product(s) | Reference(s) |

| This compound | RDX | Nitrous Oxide, Formaldehyde | nih.gov, asm.org |

| Formaldehyde | This compound | Formic Acid, Carbon Dioxide, Methane | nih.gov, asm.org, asm.org |

| Formic Acid | Formaldehyde | Carbon Dioxide, Methane | nih.gov, asm.org |

| Nitramide | This compound | Nitrous Oxide | nih.gov |

Hydrolytic Stability and Transformation Kinetics

This compound is characterized by its instability in aqueous environments. nih.gov It does not persist but instead exists in an equilibrium with its dissociated products, formaldehyde and nitramide. nih.gov This instability means that its transformation can occur abiotically through chemical hydrolysis as well as through enzymatic action. nih.govdtic.mil

The kinetics of its transformation are rapid. Studies on the alkaline hydrolysis of RDX show that intermediates formed after the initial elimination of HNO₂ decompose at a rate 10⁵ times faster than the initial degradation rate of RDX itself. asm.orgdtic.mil While specific kinetic data for this compound itself is scarce due to its transient nature, its rapid disappearance following formation is consistently observed in degradation studies of parent compounds. nih.govasm.org

Proposed Reaction Mechanisms for Further Degradation

Several mechanisms have been proposed for the degradation of this compound, which is itself a product of initial attacks on the parent RDX or HMX molecule. researchgate.net The formation of this compound can occur via direct enzymatic cleavage of the inner C-N bonds of the RDX ring. asm.orgnih.gov

Once formed, the primary degradation mechanism is hydrolysis, which cleaves the molecule into formaldehyde and nitramide. nih.gov

Mechanism 1: Hydrolytic Decomposition

Step 1: (HOCH₂)NNO₂ + H₂O ⇌ HCHO + NH₂NO₂

this compound undergoes hydrolysis, dissociating into formaldehyde (HCHO) and nitramide (NH₂NO₂). nih.gov

Step 2: NH₂NO₂ → N₂O + H₂O

The resulting nitramide is unstable in water and spontaneously decomposes to form nitrous oxide (N₂O). nih.gov

Another proposed pathway involves the further oxidation of formaldehyde.

Mechanism 2: Oxidation of Formaldehyde

HCHO → HCOOH → CO₂

Formaldehyde is oxidized to formic acid, which is then further mineralized to carbon dioxide. nih.govasm.org Under methanogenic conditions, these can be converted to CH₄ and CO₂. dtic.mil

These pathways highlight that the initial enzymatic or chemical cleavage of the parent explosive ring is the rate-limiting step, after which the resulting intermediates like this compound decompose through faster, often spontaneous, chemical reactions. researchgate.netdtic.mil

Interactions within Complex Environmental Matrices

In complex environmental matrices such as soil and water, the behavior of this compound is governed by the prevailing physical and chemical conditions.

Synthetic Methodologies and Precursor Chemistry for Research Applications

Laboratory Synthesis for Mechanistic Investigations

The laboratory-scale synthesis of hydroxymethylnitramine, specifically bis(hydroxymethyl)nitramine (B1242515), is crucial for conducting detailed mechanistic and comparative studies. Various synthetic pathways have been explored, utilizing different precursors and reaction strategies to achieve the target compound.

Historically, synthetic routes to bis(hydroxymethyl)nitramine have been developed using several key precursors, including nitramide (B1216842), nitrourethane, and urotropine. researchgate.net Urotropine, also known as hexamethylenetetramine (HMTA), is a versatile heterocyclic organic compound used in the synthesis of various other chemical compounds, including plastics, pharmaceuticals, and rubber additives. wikipedia.org It serves as a nitrogen precursor in hydrothermal carbon synthesis, highlighting its utility as a foundational chemical building block. nih.gov These routes, while foundational, are often compared against more modern, efficient strategies. researchgate.net

A preferable and more common approach for synthesizing bis(hydroxymethyl)nitramine and its derivatives involves urea (B33335) as the starting material. researchgate.netmdpi.com This strategy is favored because urea is readily available, inexpensive, and the resulting synthesis can produce a higher yield. researchgate.net The process can be conducted in multiple stages, beginning with the nitration of urea. researchgate.netresearchgate.net This is followed by the condensation of the nitration product with formaldehyde (B43269) to produce the hydroxymethyl derivative. researchgate.netresearchgate.net

To improve efficiency, reduce waste, and save time and resources, one-pot synthesis has been applied to the production of this compound. researchgate.netwikipedia.org A one-pot synthesis is a chemical strategy where a reactant undergoes several successive chemical reactions in a single reactor, avoiding lengthy separation and purification processes for intermediate compounds. wikipedia.orgresearchgate.net In the context of the urea-based route, the initial steps of urea nitration and subsequent condensation with formaldehyde can be combined into a single one-pot reaction without the need to isolate the dinitrourea intermediate. researchgate.net

The optimization of such one-pot reactions involves the careful management of reaction variables. numberanalytics.com Key strategies include:

Stoichiometric Control: Precisely controlling the amount of each reactant to maximize the yield of the desired product. numberanalytics.com

Temperature and Pressure Control: Managing temperature and pressure to optimize reaction rates and selectivity. numberanalytics.com

Simplifying the Reaction Sequence: Minimizing the number of distinct reactions and intermediates to streamline the process. numberanalytics.comnumberanalytics.com

This streamlined approach not only enhances chemical yield but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption. researchgate.netnumberanalytics.com

Table 1: Comparison of Synthetic Routes to Bis(hydroxymethyl)nitramine

| Precursor | Key Features | Advantages | Disadvantages | Reference |

| Nitramide | Foundational laboratory method | Allows for mechanistic investigation | Often lower yield compared to other methods | researchgate.net |

| Nitrourethane | Alternative classical route | Useful for specific research applications | Can be less efficient and more costly | researchgate.net |

| Urotropine (Hexamine) | Utilizes a common chemical feedstock | Readily available precursor | May require more complex reaction control | researchgate.netwikipedia.org |

| Urea | Multi-step or one-pot process | Inexpensive, readily available starting material; Higher yield | Requires careful control of reaction conditions | researchgate.net |

Preparation of Labeled Analogs for Tracing Studies (e.g., ¹⁴C, ¹⁵N)

For metabolic and environmental tracing studies, isotopically labeled analogs of this compound are essential. The synthesis of these labeled compounds is often achieved by using a labeled precursor that is then transformed into the target molecule. Bis(hydroxymethyl)nitramine has been identified as a key metabolite in the biodegradation of the explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). asm.orgnih.gov

Research in this area has utilized uniformly ¹⁴C-labeled RDX ([U-¹⁴C]RDX) and ring-labeled [¹⁵N]RDX to trace the fate of RDX during biodegradation. asm.orgnih.gov When microorganisms metabolize the labeled RDX, the resulting intermediate products, including bis(hydroxymethyl)nitramine, incorporate the ¹⁴C or ¹⁵N isotopes. asm.orgnih.gov

The identity of the labeled metabolites is confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). asm.orgnih.gov In studies using ring-labeled [¹⁵N]RDX, the mass spectrum of the resulting bis(hydroxymethyl)nitramine showed a deprotonated molecular mass ion [M-H] at 122 Da, which is one mass unit higher than the 121 Da observed for the unlabeled compound. asm.orgnih.gov This mass shift confirmed that one nitrogen atom in the metabolite originated from the ¹⁵N-labeled ring of the RDX precursor. asm.orgnih.gov General methods for synthesizing ¹⁵N-labeled compounds, such as pyridines, often involve ring-closure with commercially available salts like ¹⁵NH₄Cl. nih.gov Similarly, custom synthesis of ¹⁴C-labeled compounds is a well-established practice for producing materials for research. moravek.com

Synthesis of Related this compound Derivatives for Comparative Analysis

To understand structure-property relationships, various derivatives of this compound are synthesized for comparative analysis. These studies help to determine how changes in functional groups affect the compound's stability and reactivity.

Examples of related derivatives that have been synthesized include:

1,3-Dichloro-2-nitro-2-azapropane : This compound is prepared from 1,3-dihydroxy-2-nitro-2-azapropane (bis(hydroxymethyl)nitramine) through an acylation (chlorination) step. researchgate.netresearchgate.net

1,3-Diazido-2-nitro-2-azapropane (DANP) : Synthesized from the corresponding dichloro derivative, DANP is investigated as a component for high-energy systems. researchgate.netresearchgate.net Its synthesis allows for a comparative study of the energetic properties of azido-functionalized nitramines versus hydroxymethyl-functionalized ones.

1,7-Diacetoxy-2,4,6-trinitrazaheptane : This open-chain nitramine is formed under conditions that can be modified from those used to synthesize cyclic nitramines like RDX, allowing for a comparative analysis of linear versus cyclic structures. researchgate.net

Computational and Theoretical Studies of Hydroxymethylnitramine

Quantum Chemical Calculations

Quantum chemical calculations, which solve the Schrödinger equation, offer fundamental insights into the electronic structure and energy of molecules. researchgate.net For hydroxymethylnitramine, these calculations are vital for predicting its behavior and properties, which are largely defined by its unique combination of a nitramine group and hydroxymethyl substituents.

The electronic structure of a molecule governs its reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of molecular stability; a smaller gap generally suggests higher reactivity.

| Compound | Key Functional Groups | Expected Impact on Electronic Properties |

|---|---|---|

| This compound | -N-NO₂, -CH₂OH | The hydroxymethyl groups are less electron-withdrawing than nitro groups, likely reducing the electron deficiency of the nitramine nitrogen. |

| Methylenedinitramine | Two -N-NO₂ groups | As an RDX intermediate, it is also unstable but features a different arrangement of nitramine functionalities. |

| RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine) | Cyclic Nitramine | A highly energetic material with multiple nitro groups contributing to its explosive properties. acs.org |

| BDNPN (Bis(2,2-dinitropropyl)nitramine) | -N-NO₂, gem-dinitropropyl groups | The presence of multiple dinitropropyl groups makes it a high-density, electron-deficient explosive. |

Quantum chemical calculations are used to determine the optimized three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. The molecule possesses several rotatable bonds, allowing for multiple conformations. Theoretical studies can identify the lowest-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule interacts with its environment, such as in the active site of an enzyme during biodegradation. dtu.ac.inmdpi.com The structural arrangement, particularly the orientation of the hydroxymethyl and nitro groups, is fundamental to its stability and subsequent decomposition.

Density Functional Theory (DFT) Applications in Mechanistic Prediction

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a standard tool in computational chemistry due to its balance of accuracy and computational cost. researchgate.netchemrxiv.org DFT is widely used to study the mechanisms of chemical reactions. researchgate.netpku.edu.cnrsc.org

For this compound, DFT calculations are instrumental in predicting its formation and degradation mechanisms. It is formed during the biodegradation of RDX, and studies suggest this involves enzymatic hydrolysis of the RDX ring. researchgate.net DFT can be used to model the interaction of RDX with the active site of a nitroreductase enzyme and to calculate the energetics of the ring-cleavage steps that lead to the formation of this compound. dtu.ac.in Furthermore, DFT is applied to explore the subsequent, rapid decomposition of this compound into smaller, more stable molecules like nitrous oxide and formaldehyde (B43269), providing a detailed, step-by-step picture of the reaction pathway. mdpi.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Nitramines

Quantitative Structure-Property Relationship (QSPR) studies are predictive models that correlate the structural or physicochemical properties of molecules with a specific macroscopic property, such as toxicity, boiling point, or impact sensitivity. aidic.it These methods are particularly valuable in the study of energetic materials, where experimental testing can be hazardous and expensive. researchgate.net

For the nitramine class of compounds, QSPR models have been developed to predict key properties like impact sensitivity and detonation performance. acs.orgresearchgate.net The process involves several steps:

Descriptor Calculation: A large set of numerical values, or "molecular descriptors," are calculated for a series of related nitramines. These can include constitutional, topological, quantum-chemical (e.g., HOMO-LUMO gap, partial charges), and geometric descriptors. researchgate.net

Variable Selection: Since not all descriptors are relevant, statistical methods like genetic algorithms (GA) are used to select the subset of descriptors that has the most significant contribution to the property of interest. researchgate.net

Model Development: A mathematical relationship is established between the selected descriptors and the property using methods such as Multiple Linear Regression (MLR) or artificial neural networks. researchgate.net

Validation: The model's robustness and predictive power are tested using internal and external validation sets. researchgate.net

While specific QSPR studies focusing solely on this compound are limited due to its nature as an unstable intermediate, the principles are broadly applicable. Data from this compound could be incorporated into larger nitramine datasets to improve the accuracy and applicability of models predicting properties like environmental stability or biodegradability.

| Step in QSPR Modeling | Description | Example Application for Nitramines |

|---|---|---|

| Descriptor Calculation | Generation of numerical values representing molecular structure and properties. | Calculating quantum chemical descriptors like HOMO-LUMO gap and bond dissociation energies using DFT. researchgate.net |

| Variable Selection | Identifying the most influential descriptors to avoid overfitting. | Using genetic algorithms to select a small set of descriptors that best correlate with impact sensitivity. researchgate.net |

| Model Building | Creating a mathematical equation linking descriptors to the target property. | Developing a Multiple Linear Regression (MLR) model to predict impact sensitivity from the selected descriptors. researchgate.net |

| Validation | Assessing the model's accuracy and predictive capability. | Testing the model against a set of nitramine compounds not used in the initial model training. researchgate.net |

Molecular Dynamics Simulations of Environmental Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes, solvation, and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations are an ideal tool for investigating its interactions within a complex environmental matrix, such as soil or water. Since it is a product of RDX biodegradation in aqueous environments, understanding its behavior in water is crucial. mdpi.com MD simulations can be used to:

Study Solvation: Model the arrangement of water molecules around this compound to understand its solubility and the stability of its solvated structure. This can be a precursor to more detailed quantum chemical calculations of microsolvated clusters. mdpi.com

Simulate Diffusion: Calculate the diffusion coefficient of this compound in water, which is important for predicting its transport in groundwater at contaminated sites.

Analyze Intermolecular Forces: Investigate the specific interactions, such as hydrogen bonding, between the molecule's hydroxymethyl and nitramine groups and surrounding water molecules or organic matter in soil. plos.org These interactions govern its persistence and fate in the environment.

By simulating these environmental interactions at the atomic level, MD provides a bridge between theoretical chemical properties and macroscopic environmental behavior. arxiv.org

Advanced Analytical Methodologies for Detection and Characterization of Intermediates

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating hydroxymethylnitramine and its intermediates from complex environmental and biological samples, enabling their accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted method for the analysis of this compound and its metabolites. amazonaws.com This technique is particularly well-suited for non-volatile and thermally labile compounds, which is often the case for nitramine derivatives.

Methodology: Reverse-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection is a common configuration for analyzing this compound. europa.eu In this setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Samples are typically extracted and then injected into the HPLC system. europa.eu For instance, a validated method for a similar compound involved extraction with a water:acidified methanol (B129727) solution followed by injection into an HPLC with UV detection at 210 nm. europa.eu The resulting chromatogram displays peaks corresponding to the different compounds in the mixture, with the area under each peak being proportional to the concentration of the respective analyte.

Key Findings from Research: Studies have demonstrated the utility of HPLC in monitoring the degradation of parent compounds and the formation of intermediates like this compound. For example, HPLC analysis has been successfully used to quantify RDX metabolites, including this compound, in various samples. amazonaws.com The selection of the chromatographic column and mobile phase composition is critical for achieving optimal separation. pjoes.com Different columns, such as C30, have been shown to provide excellent separation for a range of compounds. pjoes.com

Interactive Data Table: HPLC Method Parameters for Related Compounds

| Parameter | Value/Description | Reference |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | europa.eu |

| Detector | Ultraviolet (UV) | europa.eu |

| Wavelength | 210 nm or 214 nm | europa.eu |

| Mobile Phase | Gradient elution with solvents like water, methanol, and acetonitrile, often with acid modifiers like trifluoroacetic acid (TFA) or formic acid. | pjoes.com |

| Extraction Solvent | Water:acidified methanol (50:50) solution or a dilution buffer (pH 7). | europa.eu |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly for volatile and semi-volatile compounds. researchgate.net For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. sigmaaldrich.com

Methodology: Derivatization involves a chemical reaction to modify the analyte's functional groups. sigmaaldrich.com A common approach for compounds with active hydrogens, such as those found in this compound, is silylation. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens, forming more volatile derivatives. sigmaaldrich.com These derivatives are then introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds are then detected, often by a mass spectrometer (GC-MS). nih.gov

Key Findings from Research: GC-MS offers high efficiency, sensitivity, and reproducibility for the analysis of low molecular weight metabolites. nih.gov The resulting mass spectra provide reproducible fragmentation patterns that can be used for compound identification by comparing them to spectral libraries. nih.gov While derivatization adds a step to the sample preparation process, it allows for the use of the highly efficient separation power of GC. sigmaaldrich.com The choice of a short, narrow-bore capillary column can help to reduce long elution times that may result from the higher molecular weights of the derivatized analytes. sigmaaldrich.com

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive identification of this compound and its transformation products. jchemrev.com It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. jchemrev.com

Single-Quadrupole Mass Spectrometry

Single-quadrupole mass spectrometers are robust and widely used detectors for both HPLC and GC. When coupled with a chromatographic system (LC-MS or GC-MS), they provide mass information for the compounds as they elute from the column. This allows for the selective detection and quantification of target analytes based on their specific m/z values. While providing valuable mass information, single-quadrupole instruments have lower resolution compared to more advanced mass analyzers.

High-Resolution Mass Spectrometry (HRMS) for Transformation Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for identifying unknown transformation products of this compound. researchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure m/z values with very high accuracy (typically to the third or fourth decimal place). researchgate.net

Methodology: This high mass accuracy allows for the determination of the elemental composition of an unknown compound by matching the measured accurate mass to a unique elemental formula. measurlabs.com This is a critical step in the elucidation of the structures of novel transformation products. HRMS can be coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures. improvedpharma.com Tandem mass spectrometry (MS/MS) capabilities, available on many HRMS instruments, provide further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. improvedpharma.comnih.gov This fragmentation pattern is unique to a specific molecule and can be used to confirm its identity and elucidate its structure.

Key Findings from Research: HRMS has been instrumental in identifying and characterizing a wide range of transformation products in various fields, including environmental science and pharmaceutical analysis. researchgate.neteuropeanpharmaceuticalreview.com The high resolving power of HRMS can distinguish between compounds with very similar nominal masses that would appear as a single peak in a lower-resolution instrument. thermofisher.com For example, Orbitrap mass analyzers can achieve resolving powers of up to 500,000, enabling confident peak assignment and compound identification in complex matrices. thermofisher.com This capability is essential for differentiating between various potential transformation products of this compound that may have similar molecular weights.

Interactive Data Table: Comparison of Mass Spectrometry Techniques

| Feature | Single-Quadrupole MS | High-Resolution MS (e.g., Orbitrap, TOF) | Reference |

| Mass Accuracy | Low to Moderate | High (to the 3rd or 4th decimal place) | researchgate.net |

| Resolution | Low | High | thermofisher.com |

| Primary Use | Targeted quantification | Unknown identification, structural elucidation | researchgate.netmeasurlabs.com |

| Confidence in Identification | Moderate | High | thermofisher.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules. au.dk It is particularly valuable for the unambiguous structural elucidation of novel metabolites of this compound that may be isolated from biological or environmental systems.

Methodology: NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the chemical environment of the nucleus, providing detailed information about the connectivity of atoms within a molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted on purified samples of the metabolite. For instance, a typical 1H NMR spectrum provides information about the different types of protons in a molecule and their proximity to each other. frontiersin.org

Key Findings from Research: NMR-based metabolomics has been widely used to identify and quantify metabolites in various biological samples. frontiersin.org The technique is highly reproducible and quantitative, and it can distinguish between isomers. au.dk While NMR generally requires a higher concentration of the analyte compared to MS, its ability to provide a complete and unambiguous structural assignment is unparalleled. For complex metabolite mixtures, techniques like High-Resolution Magic Angle Spinning (HRMAS) NMR can be used to obtain high-resolution spectra from tissue samples without extraction, preserving the spatial location of metabolites. nist.gov

Interactive Data Table: Key NMR Parameters for Metabolite Analysis

| Parameter | Description | Relevance to this compound Metabolites | Reference |

| Chemical Shift (δ) | The position of a signal in the NMR spectrum, indicative of the chemical environment of the nucleus. | Helps to identify functional groups present in the metabolite. | rsc.org |

| Multiplicity (Splitting Pattern) | The splitting of a signal into multiple peaks due to the influence of neighboring nuclei. | Provides information on the number of adjacent protons, aiding in structural assignment. | rsc.org |

| Integration | The area under an NMR signal, which is proportional to the number of nuclei it represents. | Helps to determine the relative number of each type of proton in the molecule. | |

| 2D NMR (e.g., COSY, HSQC) | Correlates signals from different nuclei, providing information about their connectivity. | Essential for piecing together the complete structure of a novel metabolite. |

Vibrational Spectroscopy (IR, Raman) in Mechanistic Probes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the in-situ monitoring of chemical reactions and the characterization of transient intermediates. These methods provide a molecular fingerprint based on the vibrational modes of a molecule, offering detailed insights into molecular structure, bonding, and symmetry. acs.orgdtic.mil For the study of reaction mechanisms involving intermediates like this compound, vibrational spectroscopy can track the appearance and disappearance of specific functional groups, thereby elucidating the transformation pathways.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that result in a change in the molecular dipole moment. acs.orgchemrxiv.org Conversely, Raman spectroscopy is an inelastic light scattering technique where a laser photon excites the molecule to a virtual state, and the scattered photon has a different frequency. This frequency shift corresponds to the vibrational modes of the molecule. aip.org Raman active modes are those that involve a change in the polarizability of the molecule. acs.org Due to these different selection rules, IR and Raman spectroscopy are complementary, providing a more complete picture of the vibrational landscape of a molecule. acs.orgchemrxiv.org

In the context of mechanistic probes, these techniques are invaluable. The decomposition of energetic materials like RDX, for instance, involves a series of complex, rapid reactions with numerous intermediates. researchgate.net this compound is a known intermediate in the biodegradation and decomposition pathways of RDX. researchgate.net By monitoring the vibrational spectra over the course of the reaction, researchers can identify the characteristic frequencies associated with this compound and other intermediates, allowing for the mapping of the reaction network.

The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities for proposed intermediates. derpharmachemica.com These theoretical spectra can then be compared with experimental data to confirm the identity of transient species. derpharmachemica.com For complex molecules, the assignment of vibrational modes is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode. researchgate.net

The key functional groups within this compound (HO-CH₂-NH-NO₂) each have characteristic vibrational frequencies. The hydroxyl (-OH) group, the methylene (B1212753) (-CH₂) group, the amine (-NH) linkage, and the nitramino (-NH-NO₂) group all give rise to distinct peaks in the IR and Raman spectra. Changes in the position and intensity of these peaks can be used to track the formation and subsequent reaction of this compound. For example, the disappearance of the characteristic N-NO₂ stretching vibrations and the appearance of bands associated with formaldehyde (B43269) or nitrous oxide would provide evidence for its decomposition.

Below are tables detailing the expected vibrational modes for this compound, based on characteristic frequencies for its constituent functional groups as informed by spectroscopic studies of related nitramine compounds.

Table 1: Characteristic Infrared (IR) Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H | Asymmetric & Symmetric Stretching | 2950-3050 |

| N-H | Stretching | 3300-3500 |

| NO₂ | Asymmetric Stretching | 1550-1650 |

| NO₂ | Symmetric Stretching | 1250-1350 |

| C-N | Stretching | 1000-1250 |

| O-H | Bending | 1330-1440 |

| C-H | Scissoring/Bending | 1400-1470 |

| N-H | Bending | 1500-1650 |

| C-O | Stretching | 1000-1200 |

This table presents generalized data for the functional groups within this compound.

Table 2: Characteristic Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H | Asymmetric & Symmetric Stretching | 2850-3000 |

| NO₂ | Symmetric Stretching | 1250-1350 |

| C-N | Stretching | 800-1000 |

| N-N | Stretching | 1000-1200 |

| Ring/Skeletal Modes | 700-1200 |

This table presents generalized data for the functional groups within this compound, highlighting modes that are typically strong in Raman spectra.

By utilizing time-resolved IR and Raman spectroscopy, researchers can monitor the intensity changes of these characteristic bands, providing kinetic data and mechanistic insights into the role of this compound as an intermediate in various chemical processes.

Environmental Fate and Ecological Implications of Transformation

Influence of Environmental Parameters on Transformation Rates

The rate at which hydroxymethylnitramine is formed and subsequently degrades is not constant; it is highly dependent on a range of environmental factors. These parameters directly influence the microbial and chemical processes responsible for its transformation. Key influential factors include the presence and activity of microbial populations, oxygen availability, pH, and temperature.

Microbial Activity: The primary driver for the transformation of this compound is microbial metabolism. The presence of specific microbial consortia, often found in sludge and contaminated soils, is essential for the enzymatic cleavage of RDX that produces these intermediates nih.govmdpi.com. The density and metabolic health of these microbial populations dictate the initial rate of formation.

Oxygen Availability: The degradation pathways of the parent compound RDX, and thus the formation of its intermediates, differ significantly between aerobic and anaerobic conditions researchgate.net. Anaerobic pathways often involve sequential reduction of the nitro groups or direct ring cleavage, both of which can lead to hydroxylated intermediates nih.govasm.org. Aerobic degradation, while sometimes considered less efficient for RDX, can also produce these intermediates through different enzymatic actions mdpi.com. The subsequent dissipation of this compound is also governed by the prevailing redox conditions.

pH: The pH of the soil or water matrix can have a profound effect on transformation rates. It directly impacts microbial activity, as different microorganisms have optimal pH ranges for growth and enzymatic function. Extreme pH values can inhibit the microbial populations responsible for degradation. Furthermore, pH can influence the chemical stability of the intermediates themselves. For example, acidification of water samples to a pH of 2 has been shown to preserve nitramine compounds by inhibiting biogeochemical transformations nih.gov.

Temperature: Temperature affects the kinetics of both chemical reactions and biological processes. Generally, an increase in temperature leads to higher rates of microbial metabolism and faster enzymatic reactions, which can accelerate the degradation of both the parent explosive and its intermediates like this compound researchgate.net. Conversely, lower temperatures can significantly slow down attenuation processes.

The following table summarizes the general influence of these key environmental parameters on the transformation of this compound.

| Environmental Parameter | Influence on Transformation Rate | Mechanism of Action |

|---|---|---|

| Microbial Population Density | Increases rate | Higher concentration of enzymes available for RDX ring cleavage and subsequent intermediate degradation. |

| Oxygen Availability | Affects pathway and rate | Determines whether aerobic or anaerobic microbial pathways dominate, influencing the specific intermediates formed and their dissipation rates. |

| pH | Optimal range increases rate | Impacts microbial health and enzyme function; affects the chemical stability and hydrolysis rates of nitramine compounds. |

| Temperature | Increases rate (within microbial tolerance) | Accelerates the kinetics of enzymatic reactions and general microbial metabolism. |

| Organic Carbon Content | Generally increases rate | Can serve as a primary substrate for co-metabolism, supporting a more robust microbial community capable of degrading contaminants. |

Modeling of Intermediate Formation and Dissipation in Contaminated Sites

Predictive modeling is an essential tool for understanding the long-term behavior of contaminants and for designing effective remediation strategies. For contaminants like RDX, fate and transport models are used to simulate their movement and degradation in subsurface environments epa.gov. A critical component of accurate modeling is the inclusion of the chemical kinetics of significant transformation intermediates, such as this compound psu.eduresearchgate.net.

These computational models incorporate various physical, chemical, and biological processes, including advection, dispersion, sorption, and degradation uri.edu. To accurately predict the attenuation of the primary contaminant plume, the model must account for the formation and subsequent dissipation of its breakdown products. The concentration of an intermediate like this compound at any given point depends on the rate of its formation from RDX and its own rate of degradation.

The process involves:

Defining Reaction Pathways: Models are built upon established degradation pathways, such as the anaerobic ring cleavage of RDX that produces this compound nih.govasm.org.

Incorporating Kinetic Data: The model uses first-order or other appropriate kinetic rate constants to describe the transformation of the parent compound and each subsequent intermediate researchgate.net. These rate constants are often influenced by the environmental parameters discussed previously.

Simulation and Prediction: By integrating these reaction networks with transport processes (e.g., groundwater flow), the model can predict the spatial and temporal distribution of both the parent contaminant and its transient intermediates mdpi.com. This allows for the estimation of cleanup timeframes and the potential for plume migration.

These models are crucial for evaluating the effectiveness of monitored natural attenuation (MNA), where the goal is to verify that natural processes are reducing contaminant concentrations at a sufficient rate. By simulating the transient behavior of intermediates like this compound, site managers can gain a more complete and accurate understanding of the entire degradation sequence and confirm that complete mineralization is occurring.

Future Directions in Hydroxymethylnitramine Research

Elucidating Uncharacterized Enzymatic Mechanisms

While the formation of hydroxymethylnitramine during RDX biodegradation is known, the specific enzymes and the full extent of the biochemical pathways involved remain partially understood. nih.govasm.org The biodegradation of RDX can proceed through different routes, including an initial reduction of the nitro groups or a direct enzymatic ring cleavage that can lead to the formation of intermediates like methylenedinitramine and bis(hydroxymethyl)nitramine (B1242515). nih.govasm.org

Future research must focus on identifying and characterizing the novel enzymes responsible for the initial cleavage of the RDX ring and the subsequent transformation of this compound. For instance, xenobiotic reductases, such as XenA and XenB found in Pseudomonas species, have been shown to degrade RDX, primarily via the methylenedinitramine pathway. nih.gov Similarly, cytochrome P450 enzymes, like XplA in Rhodococcus species, are known to catalyze the denitration of RDX. researchgate.net However, the complete enzymatic cascade leading from RDX to the eventual mineralization products like CO2, N2O, and NH3 is not fully mapped out. nih.govserdp-estcp.mil A critical knowledge gap is how these enzymes function within complex microbial communities and how their expression is regulated in response to environmental cues. serdp-estcp.milcswab.org Isolating these enzymes and studying their kinetics, substrate specificity, and reaction mechanisms in vitro will be paramount. scispace.com This knowledge is essential for optimizing bioremediation processes and potentially engineering microorganisms with enhanced degradation capabilities. serdp-estcp.mil

Table 1: Key Enzymes in RDX Degradation Relevant to this compound Pathways

| Enzyme Family | Example Enzyme(s) | Known Function | Organism Example(s) | Citations |

|---|---|---|---|---|

| Cytochrome P450 | XplA | Initial denitration of the RDX ring. | Rhodococcus sp. | researchgate.net |

| Xenobiotic Reductase | XenA, XenB | Transformation of RDX under low oxygen conditions. | Pseudomonas fluorescens, Pseudomonas putida | nih.gov |

| Diaphorase | Not specified | Involved in RDX degradation in clostridia. | Clostridium sp. | nih.gov |

Advanced Spectroscopic Techniques for In Situ Monitoring of Formation and Transformation

Tracking the real-time formation and degradation of transient intermediates like this compound in complex environmental matrices is a significant analytical challenge. spectroscopyonline.com Advanced spectroscopic techniques offer a powerful solution for in situ monitoring, overcoming the limitations of traditional chromatographic methods that require sample extraction and may alter the analyte's concentration. spectroscopyonline.comsemanticscholar.org

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly promising. nih.govrsc.orgopenaccessjournals.com These methods can provide real-time molecular fingerprints of a reaction, allowing for the identification and quantification of specific chemical bonds and functional groups as they change over time. openaccessjournals.comyoutube.com For instance, FTIR-ATR (Attenuated Total Reflectance) has been successfully used for the in situ monitoring of nitrate (B79036) in industrial wastewater, demonstrating its potential for tracking nitramine compounds. nih.gov The development of specialized probes allows these techniques to be used directly within bioreactors or even in subsurface environments, providing invaluable data on reaction kinetics and pathway dynamics under environmentally relevant conditions. semanticscholar.orgrsc.orgyoutube.com

Future work should focus on developing robust calibration models and refining these spectroscopic methods specifically for this compound. This includes addressing challenges like interferences from complex sample matrices and improving detection limits. spectroscopyonline.comnih.gov Integrating these spectroscopic tools into process analytical technology (PAT) frameworks could enable real-time control and optimization of bioremediation systems. openaccessjournals.com

| Ion Mobility Spectrometry (IMS) | Separates ions based on their mobility in a carrier gas. | Field-portable detection, potentially after a preconcentration step. | High sensitivity, rapid analysis, potential for miniaturization. | mdpi.com |

Integration of Multi-Omics Approaches in Microbial Degradation Studies

To fully understand the microbial processes governing this compound's fate, a systems-level perspective is required. umyu.edu.ng The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of how microorganisms respond to and metabolize contaminants. umyu.edu.ngmdpi.comosti.gov

Genomics helps identify the genes encoding the enzymes involved in degradation pathways, such as the xplA gene for RDX degradation. researchgate.netdntb.gov.ua Proteomics, the study of all proteins expressed by an organism, can then confirm the presence and regulation of these enzymes under specific conditions. nih.govbattelle.org For example, proteomic analyses of Rhodococcus sp. strain DN22 exposed to RDX revealed significant changes in proteins related to transport, metabolism, and stress response. nih.gov Metabolomics complements this by identifying the small-molecule intermediates and end products of degradation, providing direct evidence of the metabolic pathways in action. nih.govnih.gov

Future research will increasingly rely on combining these omics datasets. dntb.gov.uanih.gov This integrated approach can reveal complex regulatory networks and microbial interactions within consortia that are crucial for efficient degradation. mdpi.comosti.gov Such studies can identify key biomarkers for monitoring bioremediation effectiveness and pinpoint bottlenecks in metabolic pathways, guiding efforts to enhance degradation through bioaugmentation or biostimulation. battelle.orgnumberanalytics.com

Development of Predictive Models for Environmental Behavior and Remediation Strategies

Predictive mathematical models are essential tools for assessing the environmental risk of contaminants and for designing effective remediation strategies. researchgate.netrsc.org For this compound, such models can simulate its transport, transformation, and persistence in soil and groundwater. researchgate.netcyf-kr.edu.pl These environmental fate models integrate data on the chemical's properties (e.g., solubility, sorption) with environmental parameters (e.g., soil type, water flow) and degradation kinetics. cyf-kr.edu.pl

A key future direction is the development of more sophisticated models that incorporate the complex, dynamic data generated by multi-omics and in situ monitoring. mmupress.com By linking microbial population dynamics and enzymatic activity directly to contaminant fate, these models can provide more accurate predictions of bioremediation outcomes. researchgate.net Furthermore, models can be used to predict the behavior of microbial communities and optimize remediation approaches, such as determining the best nutrient amendments for biostimulation or the most effective microbial strains for bioaugmentation. nih.govoup.com

Research is also needed to develop models that predict "pro-environmental behavior," which, in a remediation context, can be adapted to forecast the success and stability of engineered biological systems under varying environmental stresses. nih.govmdpi.comfrontiersin.org The ultimate goal is to create a suite of predictive tools that can guide decision-making, from initial site assessment to the long-term management of remediated environments. rsc.org

Understanding the Role of this compound in Novel Bioremediation Technologies

A deeper understanding of this compound's biochemistry is fundamental to advancing novel bioremediation technologies for RDX-contaminated sites. mdpi.comusgs.gov Many emerging strategies, such as enhanced in situ bioremediation, rely on stimulating indigenous microbial populations or introducing specialized consortia to degrade contaminants. nih.govmdpi.comcrccare.com The efficiency of these technologies often depends on the complete mineralization of RDX, which necessitates the effective breakdown of intermediates like this compound.

Future technologies may involve the development of "designer" microbial consortia, where different species work synergistically to carry out the complete degradation pathway. nih.gov Understanding the transformation of this compound helps in selecting and combining appropriate organisms. For example, one organism might excel at the initial ring cleavage of RDX, while another is highly efficient at mineralizing the resulting linear intermediates. nih.govusgs.gov

Moreover, knowledge of these pathways is crucial for developing hybrid technologies that combine biological processes with physicochemical ones, such as the use of zero-valent iron (ZVI) to enhance anaerobic degradation. nih.gov By clarifying the role and fate of this compound, researchers can design more robust, efficient, and predictable bioremediation systems, ensuring that the cleanup of explosive-contaminated environments is both thorough and sustainable. numberanalytics.comusgs.gov

Q & A

Basic Research: How can researchers optimize the synthesis of hydroxymethylnitramine while ensuring reproducibility?

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) using Design of Experiments (DOE) approaches. Document each step meticulously, including reagent purity, reaction time, and purification methods (e.g., recrystallization or chromatography). Characterize intermediates and final products via NMR, IR, and elemental analysis to confirm structural integrity . For reproducibility, provide detailed protocols in the Methods section, specifying equipment calibration and environmental controls (e.g., humidity) .

Basic Research: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

- Spectroscopy : NMR for structural elucidation (e.g., verifying nitramine and hydroxymethyl groups) and IR for functional group identification .

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to study decomposition thresholds and phase transitions .

Report all instrument settings (e.g., NMR frequency, column type in HPLC) to enable replication .

Advanced Research: How can conflicting data on this compound’s decomposition pathways be resolved?

Contradictions often arise from methodological differences (e.g., heating rates in DSC or solvent systems). Conduct a comparative analysis by:

Replicating experiments under identical conditions from conflicting studies.

Applying multivariate statistical analysis (e.g., PCA) to isolate variables influencing decomposition .

Cross-validating results using complementary techniques (e.g., mass spectrometry for gaseous byproducts paired with thermogravimetric analysis) . Document discrepancies in the Results section and propose hypotheses for further testing .

Advanced Research: What computational models are suitable for predicting this compound’s reactivity in novel environments?

Use density functional theory (DFT) to simulate reaction pathways, focusing on bond dissociation energies and transition states. Validate models with experimental kinetic data (e.g., Arrhenius parameters from isothermal studies) . Incorporate solvent effects via implicit/explicit solvation models in software like Gaussian or ORCA. Ensure reproducibility by sharing input files and computational parameters (e.g., basis sets, convergence criteria) .

Advanced Research: How should researchers design experiments to investigate this compound’s interactions with biological macromolecules?

Employ biophysical assays such as:

- Isothermal Titration Calorimetry (ITC) to quantify binding affinities.

- Circular Dichroism (CD) to monitor conformational changes in proteins upon interaction .

Include negative controls (e.g., inert analogs) and statistical power analysis to determine sample size. For in vitro studies, detail buffer composition and temperature stability of the compound .

Basic Research: What protocols ensure reliable assessment of this compound’s stability under varying storage conditions?

Design accelerated stability studies with controlled variables:

- Temperature : Test ranges from −20°C to 40°C.

- Humidity : Use desiccators or humidity chambers (e.g., 40–75% RH) .

Analyze degradation products via LC-MS at regular intervals. Report degradation kinetics using pseudo-first-order models and include confidence intervals for half-life estimates .

Methodological Guidelines for Reporting

- Data Management : Archive raw spectra, chromatograms, and computational outputs in repositories like Zenodo or institutional databases. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Statistical Rigor : Predefine significance thresholds (e.g., α = 0.05) and justify sample sizes via power calculations .

- Ethical Compliance : For studies involving biological systems, adhere to ICH guidelines for chemical safety documentation and participant consent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.